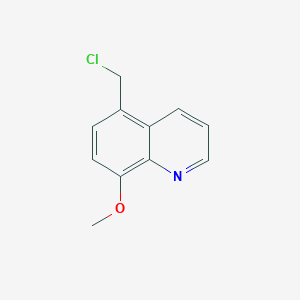

5-(Chloromethyl)-8-methoxyquinoline

Description

Overview of the Quinoline (B57606) Heterocyclic Scaffold in Organic and Medicinal Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of organic and medicinal chemistry. nih.govsphinxsai.com This aromatic nitrogen-containing framework is not merely a synthetic curiosity but is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. nih.govmdpi.com Its presence in nature, for instance in the antimalarial alkaloid quinine, provided an early impetus for the exploration of its therapeutic potential. nih.govnih.gov

The chemical properties of the quinoline ring system, including its ability to undergo both electrophilic and nucleophilic substitution reactions, make it a versatile building block for the synthesis of a diverse array of derivatives. The functionalization of the quinoline ring at its various positions has been shown to be a powerful strategy for modulating the pharmacological profile of the resulting molecules. nih.gov Consequently, quinoline derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net The ongoing research in this area continues to uncover novel synthetic methodologies and therapeutic applications, solidifying the quinoline scaffold's status as a perennial pharmacophore. researcher.lifennpub.org

Strategic Importance of Chloromethyl and Methoxy (B1213986) Functional Groups in Quinoline Derivatives

The specific substitution pattern of 5-(Chloromethyl)-8-methoxyquinoline endows it with unique chemical characteristics that are of significant interest in synthetic chemistry. The two key functional groups, the chloromethyl group at the 5-position and the methoxy group at the 8-position, each play a distinct and strategic role.

The chloromethyl group (-CH₂Cl) is a highly valuable reactive handle. mdpi.com As a benzylic halide, the chlorine atom is readily displaced by a wide variety of nucleophiles. This reactivity allows for the facile introduction of other functional groups, making 5-(chloromethyl)-substituted quinolines important intermediates for the synthesis of more complex molecules. nih.govsphinxsai.com For instance, the chloromethyl group can be converted into amines, ethers, esters, and other functionalities, providing a straightforward route to a library of derivatives for structure-activity relationship (SAR) studies. The synthesis of 2-methyl-5-chloromethyl-8-hydroxyquinoline highlights the utility of chloromethylation in creating versatile building blocks. mdpi.commdpi.com

The methoxy group (-OCH₃) at the 8-position significantly influences the electronic properties and bioavailability of the quinoline scaffold. The presence of this electron-donating group can modulate the reactivity of the aromatic system and impact the binding affinity of the molecule to biological targets. nih.gov In many instances, the methoxy group has been associated with enhanced biological activity. For example, 8-methoxyquinoline (B1362559) has demonstrated notable antifungal and antibacterial properties. researcher.life Furthermore, the methoxy group can serve as a precursor for the hydroxyl group through demethylation, which is a common bioisosteric replacement in medicinal chemistry to explore hydrogen bonding interactions. The synthesis and biological evaluation of 8-methoxyquinoline and its derivatives have been a subject of considerable research. researcher.life

Academic Research Landscape of this compound and Related Analogues

While direct and extensive academic literature focusing specifically on this compound is not abundant, the research landscape of its closely related analogues provides a strong indication of its synthetic utility and potential areas of application. The synthesis of this compound would likely be approached through established chemical transformations on the quinoline core.

One plausible synthetic route involves the methylation of the hydroxyl group of 5-(chloromethyl)-8-hydroxyquinoline. The latter is a well-documented intermediate, often prepared via the chloromethylation of 8-hydroxyquinoline (B1678124). nih.govmdpi.com The reaction of 5-(chloromethyl)-8-hydroxyquinoline with various nucleophiles to create new derivatives is a common theme in the literature, underscoring the importance of the chloromethyl group as a synthetic linchpin. sphinxsai.com

Another potential synthetic strategy could involve the direct chloromethylation of 8-methoxyquinoline. The synthesis of 8-methoxyquinoline itself is typically achieved by the methylation of 8-hydroxyquinoline. researcher.life Subsequent electrophilic substitution, such as chloromethylation, would then install the reactive chloromethyl group at the 5-position.

The academic interest in analogues such as 5-substituted-8-hydroxyquinolines and other 8-methoxyquinoline derivatives is primarily driven by their potential in medicinal chemistry and materials science. For example, derivatives of 5-chloro-8-hydroxyquinoline (B194070) have been explored for their antibacterial activity. nih.govnih.gov The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is another area of active research, with applications in the development of new therapeutic agents and analytical reagents. sphinxsai.com Research on 5-methoxyquinoline (B23529) derivatives has led to the discovery of inhibitors for enzymes like EZH2, which are implicated in cancer.

The research on these related compounds strongly suggests that this compound is a valuable intermediate for the synthesis of a wide range of novel quinoline derivatives. The presence of both the reactive chloromethyl group and the modulating methoxy group makes it a highly attractive scaffold for the development of new compounds with tailored biological and chemical properties.

Data Tables

Table 1: Biological Activities of Selected Quinoline Analogues

| Compound/Derivative Class | Biological Activity Investigated | Reference(s) |

| 8-Methoxyquinoline | Antifungal, Antibacterial | researcher.life |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Antibacterial (Gram-positive and Gram-negative) | nih.gov |

| Cloxyquin (5-Chloroquinolin-8-ol) | Antituberculosis | nih.gov |

| 5-Methoxyquinoline derivatives | EZH2 Inhibition (Anticancer) | |

| 8-Hydroxyquinoline derivatives | Antileishmanial, Anticancer | nih.gov |

Table 2: Synthetic Precursors and Intermediates Related to this compound

| Compound | Synthetic Role | Reference(s) |

| 8-Hydroxyquinoline | Starting material for 8-methoxyquinoline and 5-chloromethyl-8-hydroxyquinoline | nih.govresearcher.life |

| 8-Methoxyquinoline | Precursor for further functionalization (e.g., nitration) | researcher.life |

| 5-Chloromethyl-8-hydroxyquinoline | Intermediate for the synthesis of various derivatives via nucleophilic substitution | nih.govsphinxsai.com |

| 2-Methyl-8-hydroxyquinoline | Starting material for chloromethylation | mdpi.commdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-14-10-5-4-8(7-12)9-3-2-6-13-11(9)10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCANKHCHNIQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)CCl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653276 | |

| Record name | 5-(Chloromethyl)-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740797-41-5 | |

| Record name | 5-(Chloromethyl)-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 8 Methoxyquinoline and Precursor Compounds

Synthesis of 5-(Chloromethyl)-8-hydroxyquinoline as a Key Intermediate

The introduction of a chloromethyl group at the 5-position of 8-hydroxyquinoline (B1678124) is a critical step. This intermediate is a versatile building block for further derivatization.

Direct chloromethylation of 8-hydroxyquinoline is a common method for synthesizing 5-(chloromethyl)-8-hydroxyquinoline. nih.gov This electrophilic substitution reaction introduces the chloromethyl group onto the electron-rich quinoline (B57606) ring. A frequently cited method involves treating 8-hydroxyquinoline with a combination of formaldehyde and hydrochloric acid.

A representative protocol for a similar compound, 2-methyl-8-hydroxyquinoline, illustrates this process. The starting material is dissolved in concentrated hydrochloric acid, to which formaldehyde is added. The mixture is then treated with hydrogen chloride gas at a controlled low temperature (0-5°C) for several hours. mdpi.com This procedure results in the formation of the desired 5-chloromethyl derivative. The reaction is typically quenched by pouring the mixture over ice, followed by neutralization to precipitate the product. mdpi.com

| Reagent/Condition | Purpose | Reference |

| 8-Hydroxyquinoline | Starting Material | nih.gov |

| Formaldehyde | Source of the methylene group | mdpi.com |

| Concentrated HCl | Acid catalyst and solvent | mdpi.com |

| Hydrogen Chloride Gas | Promotes chlorination | mdpi.com |

| 0-5°C | Controls reaction exothermicity | mdpi.com |

The chloromethylation of 8-hydroxyquinoline demonstrates high regioselectivity, with the substituent predominantly adding to the 5-position of the quinoline ring. This preference is governed by the electronic properties of the 8-hydroxyquinoline scaffold. The hydroxyl group at the C-8 position and the nitrogen atom in the pyridine (B92270) ring are activating groups that direct electrophilic substitution.

The mechanism is understood to proceed via an electrophilic aromatic substitution pathway. Under acidic conditions, formaldehyde is protonated to form a highly reactive hydroxymethyl cation (CH₂OH⁺) or a related electrophilic species. The 8-hydroxyquinoline ring, being electron-rich, then attacks this electrophile. The directing effects of the hydroxyl group favor substitution at the ortho and para positions (C-7 and C-5). However, substitution at the C-5 position is sterically less hindered and electronically favored, leading to the preponderant formation of the 5-substituted product. This phenomenon is consistent with the general principles of electrophilic substitution on substituted aromatic systems. nih.govacs.org

Maximizing the yield and purity of 5-(chloromethyl)-8-hydroxyquinoline requires careful control over reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reagents.

For instance, in the chloromethylation of 2-methyl-8-hydroxyquinoline, the reaction is conducted at a low temperature (0-5°C) to manage the exothermic nature of the reaction and minimize the formation of side products. mdpi.com The duration of exposure to hydrogen chloride gas is also a critical factor; a 3-hour period is reported in one study. mdpi.com Following the reaction, purification is typically achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture, to isolate the product in high purity. mdpi.com The yield for this specific reaction was reported to be 65%. mdpi.com

| Parameter | Condition | Effect on Outcome | Reference |

| Temperature | 0-5°C | Minimizes side reactions, controls exothermicity | mdpi.com |

| Reaction Time | 3 hours (HCl gas treatment) | Ensures complete reaction | mdpi.com |

| Purification | Recrystallization (Ethanol/Water) | Improves purity of the final product | mdpi.com |

Regioselective Conversion of 8-Hydroxyquinoline to 8-Methoxyquinoline (B1362559) Derivatives

The second key precursor is 8-methoxyquinoline. This is achieved by the methylation of the hydroxyl group of 8-hydroxyquinoline. This conversion protects the hydroxyl group and modifies the electronic properties of the molecule.

The O-methylation of the phenolic hydroxyl group at the C-8 position is a standard Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent.

A common and effective method involves reacting 8-hydroxyquinoline with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate, using acetone as the solvent. nnpub.org The mixture is typically refluxed for an extended period (e.g., 24 hours) to ensure the reaction goes to completion. nnpub.org Another approach involves using different alkyl halides in dimethylformamide (DMF) under basic conditions to produce various 8-alkoxy derivatives. nih.gov

| Methylating Agent | Base | Solvent | Reaction Condition | Reference |

| Methyl Iodide | Potassium Carbonate | Acetone | Reflux (24 hours) | nnpub.org |

| Alkyl Halide | Not specified | DMF | Basic condition | nih.gov |

While O-methylation is a well-established reaction, challenges related to regioselectivity can arise in more complex quinoline systems that possess multiple potential sites for alkylation. For example, in molecules containing other nucleophilic centers, such as nitrogen atoms within the ring system or other functional groups, there is a possibility of N-alkylation or S-alkylation competing with the desired O-alkylation. nih.gov

The choice of base and solvent system is crucial in directing the reaction towards the desired O-methylated product. Using a base that selectively deprotonates the phenolic hydroxyl group over other potentially acidic protons is key. For instance, potassium carbonate is a moderately strong base suitable for deprotonating phenols without causing unwanted side reactions. nnpub.org The polarity of the solvent can also influence the reaction's regioselectivity. nih.gov In cases where competing N-alkylation is a significant issue, a two-step protection-deprotection strategy for the nitrogen atom might be necessary to achieve the desired O-methylation.

Emerging Synthetic Approaches for Quinolines with Chloromethyl and Methoxy (B1213986) Substituents

Modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign methods for the construction of complex molecules. For quinolines bearing sensitive and functional groups like chloromethyl and methoxy substituents, these emerging approaches offer significant advantages over classical methods, which often require harsh conditions and produce significant waste. rsc.orgmdpi.com

Transition Metal-Catalyzed Reaction Pathways

Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling reactions that are otherwise difficult or impossible to achieve. mdpi.com For the synthesis of substituted quinolines, these methods offer pathways with high regioselectivity and functional group tolerance.

One of the most powerful strategies is the direct C-H activation and functionalization of a quinoline core. nih.gov For a precursor like 8-methoxyquinoline, a transition metal catalyst (e.g., palladium, rhodium, or iridium) could potentially activate a C-H bond at the C5 position, allowing for the subsequent introduction of a chloromethyl group. The nitrogen atom within the quinoline ring can act as a directing group, guiding the catalyst to the desired position and enhancing the selectivity of the reaction. nih.gov Although direct C-H chloromethylation is challenging, a two-step sequence involving hydroxymethylation followed by chlorination is a feasible alternative.

Furthermore, transition metals are crucial in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build the quinoline system itself from appropriately substituted precursors. For instance, a substituted aniline could be coupled with an alkyne in a cyclization reaction catalyzed by metals like gold or platinum to form the quinoline ring with the desired substituents already in place.

| Catalyst Type | Reaction | Potential Application for 5,8-Substituted Quinolines | Advantages | Challenges |

| Palladium (Pd) | C-H Activation / Cross-Coupling | Functionalization of an 8-methoxyquinoline precursor at the C5 position. | High efficiency, broad substrate scope. | Catalyst cost, removal of metal traces from the final product. mdpi.com |

| Rhodium (Rh) | C-H Activation / Annulation | Directed C-H activation for selective functionalization. | High regioselectivity, mild reaction conditions. | Sensitivity to air and moisture, ligand synthesis. |

| Iridium (Ir) | C-H Borylation / Functionalization | Borylation at C5 followed by conversion to the chloromethyl group. | Excellent functional group tolerance. | Multi-step process, cost of iridium catalysts. |

| Gold (Au) / Platinum (Pt) | Alkyne Cyclization | Construction of the quinoline ring from substituted anilines and alkynes. | High atom economy, mild conditions. | Limited commercial availability of complex starting materials. |

Metal-Free and Green Chemistry Synthetic Protocols

In response to the environmental impact and cost associated with transition-metal catalysis, there is a growing interest in metal-free and green synthetic methods. rsc.org These approaches often utilize readily available reagents, safer solvents, and alternative energy sources like microwave irradiation to improve efficiency and reduce waste. mdpi.com

A plausible green approach to synthesize the 8-methoxyquinoline precursor could involve a modified Skraup reaction, a classic method for quinoline synthesis. mdpi.com Starting with 3-methoxyaniline and glycerol, the reaction could be performed under microwave heating to reduce reaction times and improve energy efficiency. mdpi.com The use of a Brønsted acidic ionic liquid as a catalyst and solvent could further enhance the green credentials of this synthesis.

For the introduction of the chloromethyl group, a direct chloromethylation of 8-methoxyquinoline could be considered. This reaction typically uses formaldehyde and hydrogen chloride. A similar procedure has been successfully used for the chloromethylation of 2-methyl-8-hydroxyquinoline, yielding the 5-chloromethyl product. mdpi.com Adapting this to 8-methoxyquinoline would be a direct, albeit not entirely "green," method due to the use of concentrated acid. Greener alternatives might involve the use of a more benign chlorinating agent and solvent system.

| Approach | Description | Application | Advantages | Disadvantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Can be applied to classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. mdpi.com | Rapid heating, reduced reaction times, often higher yields. | Requires specialized equipment, potential for pressure buildup. |

| Ionic Liquids | Use of non-volatile, recyclable salts as solvents and/or catalysts. | Can serve as a greener alternative to traditional volatile organic solvents in quinoline synthesis. | Low vapor pressure, thermal stability, potential for recyclability. | High cost, potential toxicity, and viscosity issues. |

| Iodine Catalysis | Use of molecular iodine as a mild and inexpensive catalyst. | Can promote cyclization reactions to form the quinoline scaffold under metal-free conditions. nih.gov | Low toxicity, readily available, effective in small amounts. | Scope may be limited compared to metal catalysts. |

| Direct Chloromethylation | Functionalization using formaldehyde and HCl. | Introduction of the chloromethyl group at the C5 position of 8-methoxyquinoline. mdpi.com | Direct and straightforward functionalization. | Use of corrosive and hazardous reagents. |

Multi-Component Reactions in Quinoline Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org This approach offers significant advantages in terms of step economy, atom economy, and operational simplicity, making it a powerful tool in modern organic synthesis. nih.gov

The synthesis of a 5,8-disubstituted quinoline like 5-(chloromethyl)-8-methoxyquinoline via an MCR would involve the careful selection of starting materials that already contain the required functionalities or precursors to them. For example, a Povarov-type reaction, a well-known MCR for quinoline synthesis, could theoretically be adapted. This would involve the reaction of a substituted aniline (e.g., 3-methoxyaniline), an aldehyde, and an activated alkene. If an alkene bearing a chloromethyl precursor group were used, it might be possible to construct the desired quinoline scaffold in a single, convergent step.

The development of novel MCRs continues to be an active area of research, and designing a specific MCR for a target like this compound would represent a significant advancement in synthetic efficiency. rsc.org

| MCR Type | Reactants | Potential for 5,8-Substituted Quinolines | Advantages |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Using a substituted aniline and a functionalized alkene could potentially install the desired groups. | High bond-forming efficiency, creation of molecular complexity in one step. |

| Friedländer Annulation | 2-aminobenzaldehyde/ketone, Compound with α-methylene group | Starting with a 2-amino-3-methoxybenzaldehyde and a ketone bearing a chloromethyl precursor. | Forms the quinoline ring directly, often with good yields. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Employing a substituted aniline like 3-methoxyaniline. | Uses simple starting materials. |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Using a substituted aniline. | Provides access to differently substituted quinolines. |

Derivatization Strategies and Subsequent Synthetic Transformations of 5 Chloromethyl 8 Methoxyquinoline

Nucleophilic Substitution Reactions at the Chloromethyl Group

The presence of a chloromethyl group at the C-5 position of the 8-methoxyquinoline (B1362559) ring system provides a highly reactive site for nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures.

Reactions with Various Nitrogen-Containing Nucleophiles

The carbon-chlorine bond in 5-(chloromethyl)-8-methoxyquinoline is readily displaced by a variety of nitrogen nucleophiles, including primary, secondary, and tertiary amines, as well as piperazines, azoles, and azides. These reactions typically proceed via an SN2 mechanism to yield the corresponding 5-(aminomethyl)-8-methoxyquinoline derivatives.

For instance, the reaction with primary and secondary amines leads to the formation of secondary and tertiary amines, respectively. The reaction of 5-(chloromethyl)-8-hydroxyquinoline with piperidine, a secondary amine, in chloroform (B151607) yields the corresponding tertiary amine product. Similarly, syntheses involving various primary and secondary amines with 8-hydroxyquinoline-7-sulphonic acid have been reported. nih.gov These reactions are foundational for creating libraries of compounds with varied substitution patterns on the nitrogen atom. researchgate.net

Piperazine derivatives, which contain two secondary amine groups, can be mono- or di-alkylated, offering pathways to more complex structures, including those with potential biological activity. nih.gov

Azoles, such as imidazole (B134444) and triazole, are another important class of nitrogen nucleophiles. The reaction of 5-(chloromethyl) derivatives with azoles results in N-alkylation of the azole ring. For example, 5-chloromethyltriazoles can be synthesized and subsequently reacted with sodium azide (B81097) to form 5-azidomethyltriazoles. nih.gov

The azide ion (N₃⁻), typically from sodium azide, is a potent nucleophile that smoothly displaces the chloride to form 5-(azidomethyl)-8-methoxyquinoline. nih.gov This azide intermediate is a valuable synthon, as it can be readily reduced to a primary amine or used in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, to form triazoles.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Methylamine | 5-((Methylamino)methyl)-8-methoxyquinoline |

| Secondary Amine | Piperidine | 5-(Piperidin-1-ylmethyl)-8-methoxyquinoline |

| Piperazine | 1-Methylpiperazine | 5-((4-Methylpiperazin-1-yl)methyl)-8-methoxyquinoline |

| Azole | Imidazole | 5-((Imidazol-1-yl)methyl)-8-methoxyquinoline |

| Azide | Sodium Azide | 5-(Azidomethyl)-8-methoxyquinoline |

Reactions with Oxygen-Containing Nucleophiles

Oxygen-based nucleophiles, such as alcohols and phenols, react with this compound to form the corresponding ethers. These reactions often require the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or other non-nucleophilic bases.

The general reaction involves the formation of an alkoxide or phenoxide ion, which then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This leads to the formation of 5-(alkoxymethyl)-8-methoxyquinolines or 5-(aryloxymethyl)-8-methoxyquinolines. researchgate.net These ether-forming reactions expand the range of derivatives accessible from the chloromethyl starting material. libretexts.org The reactivity of alcohols as nucleophiles is a fundamental concept in organic chemistry. youtube.com

Table 2: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile Type | Reagent Example | Product Type |

| Alcohol | Ethanol | 5-(Ethoxymethyl)-8-methoxyquinoline |

| Phenol | Phenol | 5-(Phenoxymethyl)-8-methoxyquinoline |

Reactions with Sulfur-Containing Nucleophiles

Thiols (mercaptans) and their conjugate bases, thiolates, are excellent nucleophiles for reaction with this compound. libretexts.orgmasterorganicchemistry.com Due to the high polarizability and nucleophilicity of sulfur, these reactions are typically efficient and lead to the formation of thioethers (sulfides). msu.educhemistrysteps.com

The reaction proceeds by nucleophilic attack of the sulfur atom on the chloromethyl group, displacing the chloride. Thiolates (RS⁻), generated by treating a thiol (RSH) with a base, are even more potent nucleophiles than the neutral thiols. masterorganicchemistry.com This transformation provides a straightforward route to 5-((alkylthio)methyl)- and 5-((arylthio)methyl)-8-methoxyquinoline derivatives, which are valuable in various fields of chemical research.

Table 3: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile Type | Reagent Example | Product Type |

| Thiol | Ethanethiol | 5-((Ethylthio)methyl)-8-methoxyquinoline |

| Thiophenol | Thiophenol | 5-((Phenylthio)methyl)-8-methoxyquinoline |

Further Functionalization and Modifications of the Quinoline (B57606) Core

Beyond the initial substitution at the chloromethyl position, the quinoline ring itself can be further modified to introduce additional complexity and functionality.

Introduction of Additional Substituents at Other Ring Positions

The 8-methoxyquinoline scaffold can undergo further electrophilic aromatic substitution reactions. The directing effects of the existing methoxy (B1213986) group (ortho-, para-directing) and the substituted methyl group at C-5 influence the position of new substituents. Bromination of 8-methoxyquinoline (2b) has been shown to be regioselective, affording 5-bromo-8-methoxyquinoline (B186703) (3f) as the sole product in high yield. acgpubs.org In contrast, bromination of 8-hydroxyquinoline (B1678124) results in the formation of the 5,7-dibromo derivative. acgpubs.org This highlights the influence of the C-8 substituent on the regiochemical outcome of electrophilic halogenation.

Chemical Transformations of the Methoxy Group

The methoxy group at the C-8 position is a key functional handle that can be chemically transformed. A common and important reaction is its demethylation to yield the corresponding 8-hydroxyquinoline derivative. This ether cleavage is typically accomplished using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). nih.gov The resulting 8-hydroxyquinoline moiety is a well-known chelating agent. nih.govmdpi.com Selective demethylation can also be achieved using thiolate anions, which can lead to different regioisomeric products depending on the substrate. nih.gov The selective reaction of methoxy groups in more complex molecules like lignin (B12514952) has also been explored for N-methylation reactions. rsc.org

Synthesis of Hybrid Molecules and Conjugates Incorporating the 5-Substituted-8-methoxyquinoline Framework

The strategic derivatization of the this compound scaffold serves as a gateway to a diverse array of hybrid molecules and conjugates. The reactive chloromethyl group at the 5-position is a key functional handle for nucleophilic substitution reactions, enabling the covalent linkage of the 8-methoxyquinoline core to other pharmacophores or bioactive molecules. This approach aims to create synergistic effects, enhance biological activity, or modulate the physicochemical properties of the parent molecules.

The general strategy for the synthesis of these hybrid molecules involves the reaction of this compound with a nucleophilic partner, which can be a variety of compounds containing amine, thiol, or hydroxyl groups. This versatility allows for the incorporation of a wide range of functionalities, leading to novel chemical entities with potentially enhanced or entirely new biological profiles.

While specific examples starting directly from this compound are part of ongoing research, the analogous reactivity of 5-(chloromethyl)-8-hydroxyquinoline provides a strong predictive framework for these synthetic transformations. For instance, the synthesis of multitargeted 8-hydroxyquinoline derivatives has been achieved through the initial chloromethylation of 8-hydroxyquinoline. This is followed by the reaction with a linker molecule, such as piperazine, and subsequent coupling with other bioactive entities like cinnamic or hydroxycinnamic acids. mdpi.com This modular approach highlights the potential for creating a multitude of hybrid structures based on the 5-substituted-8-methoxyquinoline framework.

One notable example that underscores the potential of this synthetic strategy is the creation of a hybrid molecule involving a quinoline core and the antibiotic ciprofloxacin (B1669076). In a related synthesis, 5-chloro-8-hydroxyquinoline (B194070) was successfully conjugated with ciprofloxacin via a Mannich reaction, demonstrating the feasibility of linking complex bioactive molecules to the quinoline scaffold. mdpi.com

Furthermore, the synthesis of various aminomethylated 8-hydroxyquinolines through the reaction of 5-(chloromethyl)-8-hydroxyquinoline with a range of primary and secondary amines showcases the broad applicability of this synthetic route. nih.gov These reactions typically proceed under mild conditions and result in good yields of the desired hybrid molecules.

The research in this area is driven by the prospect of developing novel therapeutic agents. The combination of the 8-methoxyquinoline moiety, known for its own set of biological activities, with other established pharmacophores can lead to compounds with improved efficacy, reduced toxicity, or the ability to overcome drug resistance.

The following table provides representative examples of hybrid molecules that can be synthesized from 5-substituted-8-methoxyquinoline derivatives, based on established synthetic routes for analogous quinoline compounds.

| Hybrid Molecule Type | Bioactive Moiety | Linker | Potential Therapeutic Application |

| Quinoline-Antibiotic Conjugate | Ciprofloxacin | Aminomethyl | Antibacterial |

| Quinoline-Piperazine-Cinnamic Acid Hybrid | Cinnamic Acid | Piperazine | Anticancer, Anti-inflammatory |

| Quinoline-Amine Conjugate | Various aliphatic/aromatic amines | Aminomethyl | Antiprotozoal, Antiviral |

| Quinoline-Thiol Conjugate | Thiol-containing bioactive molecule | Thiomethyl | Various |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 5-(Chloromethyl)-8-methoxyquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a full picture of the proton and carbon environments and their connectivities.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) core, the chloromethyl group, and the methoxy (B1213986) group. The electron-donating methoxy group at C8 and the electron-withdrawing chloromethyl group at C5 significantly influence the chemical shifts of the aromatic protons.

The aromatic region would display signals for five protons. The proton at C2 is typically the most downfield among the pyridine (B92270) ring protons, appearing as a doublet of doublets due to coupling with H3 and H4. acgpubs.org The protons on the benzene (B151609) ring, H6 and H7, would likely appear as an AB quartet system due to their ortho-coupling. The chemical shifts for the aliphatic protons of the chloromethyl group (-CH₂Cl) and the methoxy group (-OCH₃) are expected in their characteristic regions.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.9 - 9.0 | dd | J = 4.2, 1.7 |

| H-3 | 7.5 - 7.6 | dd | J = 8.5, 4.2 |

| H-4 | 8.5 - 8.6 | dd | J = 8.5, 1.7 |

| H-6 | 7.7 - 7.8 | d | J = 8.5 |

| H-7 | 7.0 - 7.1 | d | J = 8.5 |

| -CH₂Cl | 4.9 - 5.1 | s | - |

| -OCH₃ | 4.0 - 4.1 | s | - |

Predicted values are based on analogous structures and known substituent effects in quinoline systems. acgpubs.orgmdpi.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~140 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-7 | ~109 |

| C-8 | ~153 |

| C-8a | ~130 |

| -CH₂Cl | ~45 |

| -OCH₃ | ~56 |

Predicted values are based on analogous structures like 5-bromo-8-methoxyquinoline (B186703) and general quinoline data. acgpubs.orgchemicalbook.com

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, key correlations would be observed between H-2 and H-3, H-3 and H-4, and between the ortho-coupled H-6 and H-7, confirming their positions on the respective rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). rsc.org It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the singlet at ~5.0 ppm to the carbon at ~45 ppm (-CH₂Cl) and the aromatic proton signals to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is vital for piecing together the molecular skeleton. rsc.org Key HMBC correlations would include:

The -CH₂Cl protons to C-4a, C-5, and C-6, confirming the position of the chloromethyl group at C-5.

The -OCH₃ protons to C-8, confirming the methoxy group's location.

H-7 to C-5, C-8a, and C-8, further establishing the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.orgpressbooks.pub The spectrum of this compound would exhibit characteristic bands for its key structural features.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) | Medium |

| 2950-2850 | C-H Stretch | Aliphatic (-CH₂Cl, -OCH₃) | Medium-Weak |

| 1600-1450 | C=C and C=N Stretch | Aromatic Ring (Quinoline) | Strong-Medium |

| 1275-1200 | C-O-C Stretch | Aryl-alkyl ether (-OCH₃) | Strong |

| 850-550 | C-Cl Stretch | Alkyl Halide (-CH₂Cl) | Strong-Medium |

Data based on characteristic IR absorption frequencies for functional groups. researchgate.netelixirpublishers.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₁H₁₀ClNO, with a calculated molecular weight of approximately 207.66 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed. A key feature would be the isotopic pattern of this peak, showing two signals separated by two mass units ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern would likely involve initial losses of stable radicals or neutral molecules. Common fragmentation pathways for related quinolines include the loss of the methoxy group's methyl radical (-•CH₃) or the loss of the entire chloromethyl radical (-•CH₂Cl). mcmaster.cacdnsciencepub.com Another expected fragmentation is the loss of a chlorine radical (-•Cl) to form a stable benzyl-type cation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₀ClNO by matching the experimentally measured exact mass to the calculated theoretical mass.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| 5-bromo-8-methoxyquinoline |

| 2-methyl-5-chloromethyl-8-hydroxyquinoline |

| Formaldehyde |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values based on the compound's molecular formula. For this compound, with a molecular formula of C₁₁H₁₀ClNO, the theoretical elemental composition can be precisely calculated.

The theoretical elemental composition of this compound is presented in the table below. Experimental determination of these values would be crucial for any newly synthesized batch to confirm its identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 11 | 132.11 | 63.63% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.87% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.08% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.75% |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.71% |

| Total | 207.67 | 100.00% |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for these purposes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile technique used for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. sielc.comunirioja.esmdpi.com It involves spotting a small amount of the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. unirioja.es

For quinoline derivatives, TLC is a standard method. For example, the purity of various synthesized quinoline compounds has been checked using silica gel G plates, with visualization of the separated spots achieved in an iodine chamber. The completion of reactions to synthesize quinoline derivatives can also be effectively monitored by TLC. ictsl.net

A specific TLC method has been reported for a closely related compound, 5-chloromethyl-8-hydroxyquinoline. This provides a valuable starting point for developing a TLC system for this compound.

Table 2: Reported TLC Method for a Related Quinoline Compound

| Compound | Stationary Phase | Mobile Phase | Rf Value |

| 5-Chloromethyl-8-hydroxyquinoline | Silica Gel | Chloroform (B151607):Methanol:Ammonia (8:2:0.5) | 0.63 |

The Rf (retardation factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and aids in its identification. scispace.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.netnih.gov It offers high resolution, sensitivity, and reproducibility, making it the method of choice for determining the purity of pharmaceutical compounds and for the analysis of complex mixtures. researchgate.netsielc.com

Several HPLC methods have been developed for the analysis of quinoline derivatives, which can be adapted for the purity assessment of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or phenyl-silica) and the mobile phase is a polar solvent mixture, is a common approach.

One established method for the determination of halogenated 8-hydroxyquinoline (B1678124) compounds utilizes a phenyl-silica column with a mobile phase containing nickel chloride in an acetonitrile-methanol-water mixture, with UV detection at 273 nm. mdpi.com Another approach for the analysis of 8-hydroxyquinoline employs a mixed-mode column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution, with detection at 200 nm. For more complex separations, gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed.

The selection of the appropriate column, mobile phase, and detector is crucial for achieving optimal separation and detection of the target compound and any potential impurities.

Table 3: Exemplary HPLC Conditions for the Analysis of Quinoline Derivatives

| Stationary Phase | Mobile Phase | Detection | Application |

| 10-micron phenyl-silica | 0.001 M NiCl₂ in Acetonitrile:Methanol:Water (30:20:50) | UV at 273 nm | Determination of halogenated 8-hydroxyquinolines mdpi.com |

| Primesep 100 mixed-mode | Water, Acetonitrile, and Sulfuric acid buffer | UV at 200 nm | Analysis of 8-hydroxyquinoline |

| Kinetex PFP | Gradient of 10 mM ammonium (B1175870) acetate, 0.1% HCOOH (pH 3.8) and Methanol | PDA (200-400 nm) | Analysis of sulfated phenolic compounds |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions and the packing of molecules in the crystal lattice.

While the crystal structure of this compound itself has not been reported in the reviewed literature, the structure of a very closely related compound, 5-azidomethyl-8-hydroxyquinoline, has been determined by single-crystal X-ray diffraction. researchgate.net This provides valuable insight into the likely crystal system and molecular geometry of this compound. The study revealed that 5-azidomethyl-8-hydroxyquinoline crystallizes in the monoclinic space group P2₁/c. researchgate.net

The determination of the crystal structure of this compound would provide unequivocal proof of its chemical structure and conformation in the solid state. Such data is invaluable for understanding its physical properties and for computational modeling studies.

Table 4: Crystallographic Data for the Related Compound 5-Azidomethyl-8-hydroxyquinoline

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 12.2879 (9) researchgate.net |

| b (Å) | 4.8782 (3) researchgate.net |

| c (Å) | 15.7423 (12) researchgate.net |

| β (°) | 100.807 (14) researchgate.net |

| Z | 4 researchgate.net |

Academic Research Applications and Mechanistic Investigations

Biological Activity Research (In Vitro and Mechanistic Focus)

Research into quinoline (B57606) derivatives has consistently highlighted their potential as potent biological agents. The presence of a methoxy (B1213986) group at the C-8 position and a reactive chloromethyl group at the C-5 position on the quinoline ring suggests that 5-(Chloromethyl)-8-methoxyquinoline is a promising candidate for the development of novel therapeutic agents. The following sections detail the findings from investigations into the antimicrobial and anticancer properties of this compound and its close relatives.

The quinoline nucleus is a well-established pharmacophore in the design of antimicrobial agents. researchgate.net Modifications on this core structure, such as the introduction of methoxy and chloromethyl groups, are strategic approaches to enhance or modulate biological efficacy.

Derivatives of 8-methoxyquinoline (B1362559) have demonstrated notable antibacterial properties. In one study, 8-methoxyquinoline itself was shown to exhibit strong antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Salmonella spp, Salmonella typhi) bacteria. researchgate.net Further research into more complex structures has supported these findings. A series of synthesized 8-methoxy-4-methyl-quinoline derivatives, specifically azetidinyl and thiazolidinyl quinolines, were evaluated for their antibacterial activity. researchgate.net Among the tested compounds, certain derivatives displayed potent activity when compared against the standard drug ampicillin, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL against S. aureus. researchgate.net

The closely related precursor, 5-chloromethyl-8-hydroxyquinoline, has also been utilized to synthesize novel derivatives with antibacterial effects. nih.gov For instance, ester derivatives of 5-hydroxymethyl-8-hydroxyquinoline (prepared from the 5-chloromethyl precursor) showed excellent activity against both Gram-positive and Gram-negative bacteria, with some compounds being more active against Gram-positive strains. nih.gov These findings suggest that the 5-(chloromethyl) moiety is a valuable functional group for generating potent antibacterial quinoline derivatives.

Interactive Table: Antibacterial Activity of Selected 8-Methoxyquinoline Derivatives

The antifungal potential of quinoline derivatives is well-documented, with the 8-hydroxyquinoline (B1678124) scaffold being particularly recognized for this activity. nih.gov Research on 8-methoxyquinoline has confirmed that this core structure also confers significant antifungal properties. researchgate.net Specifically, 8-methoxyquinoline demonstrated strong activity against fungal species such as Aspergillus Flavus, Aspergillus niger, and Trichophyton. researchgate.net

Furthermore, derivatives synthesized from 5-chloromethyl-8-quinolinol, a structural analog of this compound, have been screened for their antifungal activity. researchgate.net For example, metal chelates of 5-(4-hydroxyethyl-piperazinylmethylene)-8-hydroxyquinoline, which is prepared from 5-chloromethyl-8-quinolinol, were found to be good antifungal agents. researchgate.net In another study, some functionalized methoxy quinoline derivatives showed promising activity against Candida albicans. researchgate.net This body of evidence underscores the potential of the this compound framework as a basis for developing new antifungal compounds.

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. asm.org Consequently, there is a growing interest in identifying novel agents that can inhibit biofilm formation or eradicate established biofilms. The quinoline scaffold has emerged as a promising structure for this purpose. asm.orgnih.govnih.gov

Several studies have demonstrated the efficacy of quinoline derivatives against biofilms of pathogenic bacteria, including the highly problematic Staphylococcus aureus. asm.org For instance, the quinoline derivative HT61 was found to be effective at reducing the viability of established S. aureus biofilms, performing better than the standard antibiotic vancomycin. asm.org Other research on isatin-quinoline conjugates revealed significant inhibitory activity against biofilm formation in a methicillin-resistant S. aureus (MRSA) strain. nih.gov While direct studies on the antibiofilm potential of this compound have not been reported, the demonstrated activity of various quinoline derivatives suggests that it and its derivatives could be valuable candidates for investigation as antibiofilm agents.

The quinoline ring is a prevalent feature in a number of anticancer drugs, and the development of new quinoline-based cytotoxic agents is an active area of research. nih.govnih.gov The structural features of this compound make it and its derivatives interesting subjects for anticancer studies.

Derivatives containing the 8-methoxyquinoline moiety have shown significant cytotoxic activity against various human cancer cell lines. Notably, complex derivatives based on the neocryptolepine (B1663133) framework, which incorporates an 8-methoxy-indolo[2,3-b]quinoline core, have demonstrated potent and selective cytotoxicity. For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline exhibited powerful cytotoxic effects on colorectal cancer (CRC) cell lines, with IC₅₀ values of 0.35 µM in HCT116 cells and 0.54 µM in Caco-2 cells. nih.gov Similarly, the related compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) also showed selective cytotoxicity against colorectal cancer cells, with IC₅₀ values of 0.33 µM and 0.51 µM in HCT116 and Caco-2 cells, respectively. mdpi.com

The importance of the 5-chloromethyl group as a reactive handle for creating biologically active molecules is highlighted by its use in the synthesis of other potential anticancer agents. The parent compound, 5-chloromethyl-8-hydroxyquinoline, is a key intermediate used to prepare multitargeted 8-hydroxyquinoline derivatives for applications in neurodegenerative diseases, which often share mechanistic pathways with cancer. nih.gov More broadly, other methoxy-quinoline derivatives have been developed as potent anticancer agents. A 5-methoxyquinoline (B23529) derivative was identified as an inhibitor of EZH2, a promising cancer therapy target, and showed good anti-viability activity against MDA-MB-231 breast cancer cells (IC₅₀ = 2.45 µM) and HCT15 colon cancer cells (IC₅₀ = 5.6 µM). mdpi.com

Interactive Table: In Vitro Cytotoxicity of Selected Methoxyquinoline Derivatives

Anticancer Research

Molecular Pathway Modulation Studies (e.g., PI3K/AKT/mTOR signaling)

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs cell cycle progression, proliferation, survival, and metabolism. youtube.commdpi.com Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. mdpi.comnih.gov Research has demonstrated that quinoline-based compounds can effectively modulate this pathway.

Studies on neocryptolepine derivatives, which feature an indolo[2,3-b]quinoline core, have shown significant activity. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was found to inhibit the proliferation of HCT116 and Caco-2 colorectal cancer cells. nih.gov Its cytotoxic effects are exerted by inhibiting the expression of key proteins within the PI3K/AKT/mTOR signaling pathway. nih.gov Similarly, another derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated cytotoxicity in the same cell lines by modulating this pathway, suggesting it could be a promising lead compound for colorectal cancer treatment. nih.gov

Furthermore, quinoline-chalcone hybrids have been investigated for their potential to target the PI3K/AKT/mTOR pathway. researchgate.net Docking analyses showed that certain hybrids could form hydrogen bonds with valine residues in the active sites of PI3K isoforms, leading to inhibition of the enzyme. researchgate.net Subsequent Western blot analysis confirmed that the most potent compounds inhibited the phosphorylation of PI3K, AKT, mTOR, and GSK-3β in A549 (lung cancer) and K-562 (leukemia) cells. researchgate.net In skin-related research, a 4-aminoquinoline (B48711) derivative was shown to induce the expression of filaggrin, a key protein in epidermal homeostasis, a process where the PI3K/Akt/mTOR axis plays a regulatory role. nih.gov

These findings collectively indicate that the 8-methoxyquinoline scaffold and its derivatives are capable of intervening in the PI3K/AKT/mTOR signaling cascade, representing a significant area of investigation in cancer research.

| Compound Name | Core Structure | Cell Lines | Observed Effect | Reference |

|---|---|---|---|---|

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Indolo[2,3-b]quinoline | HCT116, Caco-2 | Inhibits proliferation and expression of PI3K/AKT/mTOR pathway proteins. | nih.gov |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Indolo[2,3-b]quinoline | HCT116, Caco-2 | Exerts cytotoxic effects by modulating the PI3K/AKT/mTOR pathway. | nih.gov |

| Quinoline-Chalcone Hybrids (e.g., 9i, 9j) | Quinoline-Chalcone | A549, K-562 | Inhibited phosphorylation of PI3K, AKT, mTOR, and GSK-3β. | researchgate.net |

Enzyme Inhibition Studies

The structural features of quinoline derivatives make them adept at interacting with various enzymes, leading to inhibitory activity against several important therapeutic targets.

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is often overexpressed in numerous cancers, making it a promising target for anticancer therapy. nih.gov A series of 5-methoxyquinoline derivatives were synthesized and evaluated as EZH2 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies led to the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k), which exhibited an IC₅₀ value of 1.2 μM against EZH2. nih.govnih.gov This compound was shown to decrease the global level of H3K27me3, the epigenetic mark catalyzed by EZH2, in MDA-MB-231 breast cancer cells, confirming its inhibitory activity on the enzyme's methyltransferase function. nih.gov

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Their overactivity is implicated in cancer invasion and metastasis. nih.govaacrjournals.orgresearchgate.net Quinoline-based compounds have emerged as potential MMP inhibitors. Derivatives of 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), a powerful probe for intracellular zinc, were tested for their ability to inhibit MMP-2 and MMP-9. aacrjournals.org While direct enzymatic inhibition was not observed at low concentrations, compounds like Me-TSQ and zinquin (B135092) acid significantly inhibited the invasion of A431 cancer cells. aacrjournals.org

More directly, a series of 8-hydroxyquinoline derivatives were designed as new MMP-2 and MMP-9 inhibitors. nih.govresearchgate.net The most active compounds, 5e and 5h , showed good inhibitory activities with IC₅₀ values at the submicromolar level and demonstrated potent anti-invasive and anti-angiogenesis properties in the A549 lung cancer cell line. nih.gov Western blot analysis confirmed these compounds down-regulate the expression of MMP-2 and MMP-9. nih.govresearchgate.net Additionally, a high-throughput screen identified the quinoline-based compounds clioquinol (B1669181) and chloroxine (B1668839) as inhibitors of MMP-14. nih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary therapeutic agents for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govresearchgate.net Researchers have designed hybrid molecules combining the structural features of the anti-Alzheimer's drug donepezil (B133215) with clioquinol, an 8-hydroxyquinoline derivative. nih.gov Many of these new hybrids were found to selectively target human butyrylcholinesterase (hBChE) at micromolar concentrations. nih.gov For example, compound 2b (7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline) was identified as a promising multi-target agent with hBChE inhibitory activity. nih.gov In silico studies have also explored azo-8-hydroxyquinoline derivatives as potential multi-target candidates for inhibiting both cholinesterases and monoamine oxidase. nih.gov

| Enzyme Target | Derivative Class | Key Compound | Activity/IC₅₀ | Reference |

|---|---|---|---|---|

| EZH2 | 5-Methoxyquinoline | Compound 5k | 1.2 μM | nih.govnih.gov |

| MMP-2 / MMP-9 | 8-Hydroxyquinoline | Compounds 5e, 5h | Submicromolar IC₅₀ | nih.govresearchgate.net |

| MMP-14 | Quinoline | Clioquinol | IC₅₀ < 30 µM | nih.gov |

| Butyrylcholinesterase (hBChE) | 8-Hydroxyquinoline Hybrid | Compound 2b | Micromolar inhibition | nih.gov |

Effects on DNA Synthesis

Quinoline derivatives have been shown to interfere with DNA processes, a mechanism that underpins their cytotoxic and antitumor activities. Studies on 8-hydroxyquinoline demonstrated that at a concentration of 5 µg/ml, it severely inhibited premeiotic DNA replication in Saccharomyces cerevisiae. mdpi.com This inhibition of DNA synthesis was accompanied by a significant reduction in the frequency of genetic recombination. mdpi.com

A structurally related compound, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), known for its antitumor properties, has been studied for its genotoxic effects. researchgate.net MPTQ was found to have a strong clastogenic effect on the bone marrow cells of mice, inducing a significant increase in chromosome aberrations and micronuclei formation. researchgate.net The mechanism for this genotoxicity is believed to be related to the ability of MPTQ to intercalate into DNA, a process that can disrupt DNA synthesis and promote the formation of protein-associated DNA strand breaks, possibly through the interference with topoisomerase enzymes. researchgate.net These findings suggest that 8-methoxyquinoline-containing structures can directly target DNA, leading to the inhibition of its synthesis and replication, which is a key mechanism for their anticancer potential.

Antiviral and Antiparasitic Studies

The quinoline core is a well-established pharmacophore in the fight against infectious diseases, with a long history of use in treating parasitic and viral infections.

The 8-aminoquinoline (B160924) class, which includes the well-known drug primaquine (B1584692), is important for its ability to provide a radical cure for relapsing malarias. mdpi.com Research into this class has led to the development of numerous derivatives to enhance efficacy and reduce toxicity. aacrjournals.org For instance, a series of 5-aryl-8-aminoquinoline derivatives were found to be more potent than primaquine against the growth of Plasmodium falciparum, particularly against chloroquine-resistant clones. nih.gov These studies highlight the continuous efforts to modify the quinoline scaffold to overcome drug resistance and improve therapeutic outcomes in malaria treatment.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Quinoline derivatives have shown significant promise as antileishmanial agents. Specifically, 8-hydroxyquinoline (8-HQ) has demonstrated potent activity against various Leishmania species. mdpi.com It was effective against the promastigote and intracellular amastigote forms of L. martiniquensis, with IC₅₀ values of 1.60 µg/mL and 1.56 µg/mL, respectively. mdpi.com Further studies confirmed its high selectivity and potent therapeutic activity in animal models of cutaneous leishmaniasis caused by L. amazonensis. exlibrisgroup.com The 8-aminoquinoline class also shows utility, with derivatives demonstrating efficacy in murine models of Leishmania donovani infection. aacrjournals.org The consistent activity of 8-substituted quinolines makes this scaffold a key platform for developing new treatments for leishmaniasis. glpbio.com

The antiviral potential of quinoline derivatives has been explored against several viruses, including Zika virus (ZIKV) and Human Immunodeficiency Virus (HIV).

Zika Virus (ZIKV): In the search for treatments for ZIKV, a flavivirus linked to severe neurological diseases, quinoline-based drugs have been investigated. Mefloquine, an antimalarial drug, has confirmed anti-ZIKV activity. nih.gov Medicinal chemistry efforts to improve its potency led to the synthesis of new 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives. nih.gov Two of these analogs, compounds 3a and 4 , were found to be the most potent in the series, with mean EC₅₀ values of 0.8 μM, representing a five-fold increase in potency compared to mefloquine. nih.gov These results indicate that the quinoline structure is a promising starting point for the development of novel anti-ZIKV agents. mdpi.comnih.gov

Anti-HIV Activity: The quinoline scaffold has also been utilized in the design of anti-HIV agents. Styrylquinoline derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Research into 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline sulfonates also revealed anti-HIV-1 activity, with some compounds showing 50% effective concentration (EC₅₀) values in the low microgram per milliliter range. Furthermore, synthetic work on isoquinoline-based compounds, which are structurally related to quinolines, has yielded potent CXCR4 antagonists, a key receptor for HIV entry. researchgate.net Notably, the synthesis of these antagonists has involved intermediates such as 1-(chloromethyl)-6-methoxyisoquinoline, a structure closely resembling the title compound. researchgate.net

| Pathogen | Derivative Class | Key Compound/Result | Activity Metric | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | 5-Aryl-8-aminoquinoline | More potent than primaquine against CQ-resistant clones. | Growth Inhibition | nih.gov |

| Leishmania martiniquensis | 8-Hydroxyquinoline | 8-Hydroxyquinoline (8-HQ) | IC₅₀ = 1.56 µg/mL (amastigotes) | mdpi.com |

| Zika Virus (ZIKV) | 2,8-bis(trifluoromethyl)quinoline | Compounds 3a and 4 | EC₅₀ = 0.8 μM | nih.gov |

| HIV-1 | 8-Hydroxyquinoline sulfonate | Compound 4g | EC₅₀ = 2.59 µg/mL |

Compound Reference Table

| Compound Name | Abbreviation/Code |

|---|---|

| This compound | - |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | MMNC |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | - |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | Compound 5k |

| 6-methoxy-8-p-toluenesulfonamido-quinoline | TSQ |

| 8-hydroxyquinoline | 8-HQ |

| Clioquinol | - |

| Chloroxine | - |

| 7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline | Compound 2b |

| 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one | MPTQ |

| Primaquine | - |

| Mefloquine | - |

| 1-(chloromethyl)-6-methoxyisoquinoline | - |

Antioxidant Activity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including neurodegenerative disorders. nih.govmdpi.com While direct, comprehensive studies on the antioxidant capacity of this compound are not extensively documented, the broader class of quinoline derivatives is recognized for its potential antioxidant effects. The neuroprotective effects of various compounds in Alzheimer's disease models are often linked to their ability to mitigate oxidative stress. mdpi.comsemanticscholar.org Plant-derived compounds with antioxidant properties are known to play a role in detoxification processes. nih.gov Research into related compounds suggests that the quinoline scaffold can contribute to antioxidant activity, which is a crucial aspect of the neuroprotective potential observed in its derivatives. semanticscholar.org

Anti-inflammatory Properties Research

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. nih.gov Like its antioxidant activity, the anti-inflammatory properties of this compound have not been a primary focus of dedicated research. However, the quinoline nucleus is a common feature in many anti-inflammatory agents. Neuroinflammation is a key pathological hallmark of Alzheimer's disease, and the use of anti-inflammatory drugs has been shown to suppress the onset and progression of the disease, indicating that molecules with anti-inflammatory potential are of high interest. nih.gov The general anti-inflammatory potential of the quinoline class suggests that this compound could be a candidate for such investigations, particularly in the context of neurodegenerative diseases where inflammation plays a significant role. nih.gov

Neuroprotective Research Avenues (e.g., Alzheimer's disease-related enzyme inhibition)

The quest for effective treatments for neurodegenerative conditions like Alzheimer's disease (AD) is a major focus of modern medicine. AD pathology is complex, characterized by the accumulation of amyloid-β (Aβ) plaques, neurofibrillary tangles of tau protein, and dysregulated metal ion homeostasis. nih.govnih.gov

A prominent theory, the "metals hypothesis," suggests that metal ions like copper, zinc, and iron contribute to AD pathology by promoting the aggregation of Aβ peptides. nih.gov This has led to significant research into metal-chelating compounds. The 8-hydroxyquinoline (a parent structure to 8-methoxyquinoline) scaffold is particularly effective in this regard. Derivatives such as 5-chloro-7-iodo-8-hydroxyquinoline (CQ) and 5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline (PBT2) have been investigated in clinical trials for their ability to bind these metal ions and reverse Aβ aggregation. nih.gov Electron paramagnetic resonance studies have shown that PBT2 can sequester Cu(II) from the heterogeneous mixture of copper-Aβ species. nih.gov

Given this context, this compound represents a valuable structural motif for developing new neuroprotective agents. Its 8-methoxy group makes it a close analog to the potent 8-hydroxyquinoline chelators. Furthermore, research has explored other neuroprotective strategies involving related compounds, such as the inhibition of β-secretase 1 (BACE1), an enzyme that initiates the production of pathogenic Aβ peptides. researchgate.net The combination of potential metal-binding capability and a scaffold known for biological activity makes this compound and its derivatives promising candidates for future neuroprotective research.

Applications in Chemical and Material Science

Beyond its biomedical potential, the chemical reactivity and electronic properties of this compound make it a valuable component in the development of advanced materials.

Corrosion Inhibition Studies for Metal Protection

The prevention of metal corrosion, particularly for steel in acidic environments, is a significant industrial challenge. Organic molecules containing heteroatoms (like nitrogen and oxygen) and π-electrons can adsorb onto the metal surface, forming a protective barrier that inhibits corrosion. Quinoline derivatives have proven to be highly effective in this role.

Specifically, the closely related compound 5-(chloromethyl)-8-quinolinol hydrochloride has demonstrated exceptional performance as a corrosion inhibitor for XC38 steel in a 1 M HCl solution, achieving an efficiency of 97% at a concentration of 10⁻³ M. researchgate.net Electrochemical studies confirmed that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The mechanism involves the adsorption of the inhibitor onto the steel surface, a process that follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. researchgate.net Other studies on 5-substituted-8-hydroxyquinoline derivatives have reinforced these findings, showing high protection efficiencies and confirming that their effectiveness is related to their ability to donate electrons and adsorb strongly to the metal surface. nih.govrsc.orgmdpi.com

Inhibition Efficiency of 8-Quinolinol Derivatives on Steel in 1 M HCl

| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 5-(chloromethyl)-8-quinolinol hydrochloride | 10⁻³ | 97 | researchgate.net |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | 94 | nih.govrsc.org |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | 89 | nih.govrsc.org |

Development of Fluorescent Chemosensors for Metal Ions

The detection of specific metal ions is crucial for environmental monitoring and biological studies. mdpi.com Fluorescent chemosensors are molecules designed to signal the presence of an analyte, such as a metal ion, through a change in their fluorescence properties. nih.gov The 8-hydroxyquinoline (8-HQ) framework is an excellent platform for designing such sensors due to its inherent fluorescence and potent metal-chelating ability. ou.ac.lk

A derivative, 5-chloromethyl-8-hydroxyquinoline (5Cl8HQ), has been developed as a novel colorimetric sensor for the detection of ferrous ions (Fe(II)) in aqueous solutions. ou.ac.lk In the presence of Fe(II), the sensor solution undergoes a distinct color change from yellow to green. This optical response allows for simple, rapid, and sensitive detection of iron contamination. ou.ac.lk This sensor demonstrates high selectivity for Fe(II) over other common metal ions and is effective in a wide pH range. ou.ac.lk The development of such sensors highlights how the quinoline core can be functionalized to create highly specific analytical tools.

Properties of 5-chloromethyl-8-hydroxyquinoline as a Fe(II) Sensor

| Property | Value | Reference |

|---|---|---|

| Analyte | Fe(II) | ou.ac.lk |

| Signal | Colorimetric (Yellow to Green) | ou.ac.lk |

| Limit of Detection (LOD) | 0.04 ± 0.10 ppm | ou.ac.lk |

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The performance of these devices relies heavily on the properties of the organic materials used. Metal complexes of 8-hydroxyquinoline, most famously tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials used as electron-transporting and emissive layers in OLEDs due to their high stability and luminescence. researchgate.netresearchgate.net

Research has shown that modifying the 8-hydroxyquinoline ligand is a powerful strategy for tuning the optoelectronic properties of these materials. researchgate.netmdpi.com For instance, introducing substituents at the 5-position, such as alkoxymethyl groups, can alter the emission color and improve solubility. researchgate.net Aluminum(III) complexes of 5-alkoxymethyl-substituted 8-hydroxyquinolines exhibit green luminescence with high quantum yields. researchgate.net Furthermore, a related compound, 8,8'-dimethoxy-5,5'-bisquinoline, has been synthesized and used as a blue-emitting material in an OLED that showed a low turn-on voltage and high color purity. researchgate.netuconn.edu Other quinoline derivatives have been incorporated into complexes that produce yellow or bluish-green light. mdpi.comhhu.de

These findings underscore the importance of the 8-alkoxyquinoline scaffold, including the 8-methoxy variant, in designing new materials for OLEDs. The this compound compound, with its reactive handle and favorable electronic substitution, serves as a key building block for synthesizing next-generation emitters and charge-transport materials for advanced optoelectronic applications.

Utility as Precursors in Complex Organic Synthesis

The strategic placement of a reactive chloromethyl group at the C-5 position of the 8-methoxyquinoline scaffold renders this compound a valuable and versatile precursor in the field of complex organic synthesis. This functional group serves as a key handle for a variety of chemical transformations, enabling the construction of more intricate molecular architectures and the introduction of diverse functionalities. Its utility is primarily centered on its reactivity in nucleophilic substitution reactions and as a building block for the assembly of fused heterocyclic systems.

The primary mode of reactivity for this compound is the nucleophilic substitution at the chloromethyl carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This allows for the straightforward introduction of various substituents, leading to the synthesis of a diverse library of quinoline derivatives. These reactions are fundamental in tailoring the properties of the resulting molecules for specific applications, particularly in medicinal chemistry and materials science. For instance, the reaction with amines, thiols, or alcohols can introduce new side chains that can modulate the biological activity or physical properties of the quinoline core.

An example of the synthetic utility of a related compound, 2-methyl-8-hydroxyquinoline, involves its chloromethylation to yield 2-methyl-5-chloromethyl-8-hydroxyquinoline. mdpi.com This intermediate can then be used to build more complex molecules. The general reactivity of the chloromethyl group on the quinoline ring is highlighted by the synthesis of various derivatives through reactions with different nucleophiles.

| Nucleophile | Reagent Example | Product Type | Potential Application | Reference |

| Amine | Piperidine | 5-(Piperidinomethyl)-8-methoxyquinoline derivative | Bioactive compounds | nih.gov |

| Thiol | Thiophenol | 5-(Phenylthiomethyl)-8-methoxyquinoline derivative | Intermediates for further synthesis | mdpi.com |

| Alcohol | Methanol | 5-(Methoxymethyl)-8-methoxyquinoline derivative | Stable intermediates | cetjournal.it |

| Carboxylate | Sodium Acetate | 5-(Acetoxymethyl)-8-methoxyquinoline derivative | Pro-drugs, synthetic intermediates | |

| Azide (B81097) | Sodium Azide | 5-(Azidomethyl)-8-methoxyquinoline derivative | Precursor for triazole synthesis | mdpi.com |

Beyond simple substitution, this compound can serve as a crucial building block for the synthesis of more elaborate and complex heterocyclic systems. The reactive chloromethyl group can participate in intramolecular cyclization reactions or be used as a point of attachment for larger molecular fragments that subsequently undergo cyclization. This approach is particularly valuable in the construction of fused-ring systems containing the quinoline moiety, which are often found in natural products and pharmacologically active compounds.